molecular formula C4H4F2O B13559884 (E)-4,4-Difluorobut-2-enal

(E)-4,4-Difluorobut-2-enal

Cat. No.: B13559884
M. Wt: 106.07 g/mol
InChI Key: ZKQLGRZATMHQAB-OWOJBTEDSA-N
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Description

4,4-Difluorobut-2-enal is an organic compound with the molecular formula C4H4F2O It is characterized by the presence of two fluorine atoms attached to the fourth carbon of a but-2-enal structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluorobut-2-enal typically involves the introduction of fluorine atoms into a but-2-enal precursor. One common method is the fluorination of but-2-enal using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of 4,4-difluorobut-2-enal may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobut-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4,4-Difluorobutanoic acid.

    Reduction: 4,4-Difluorobutan-2-ol.

    Substitution: Various substituted but-2-enal derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Difluorobut-2-enal has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-difluorobut-2-enal involves its interaction with various molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorobutanal: Similar structure but lacks the double bond.

    4,4-Difluorobut-2-ynal: Contains a triple bond instead of a double bond.

    4-Fluorobut-2-enal: Contains only one fluorine atom.

Uniqueness

4,4-Difluorobut-2-enal is unique due to the presence of two fluorine atoms at the fourth carbon position, which significantly affects its chemical reactivity and physical properties. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C4H4F2O

Molecular Weight

106.07 g/mol

IUPAC Name

(E)-4,4-difluorobut-2-enal

InChI

InChI=1S/C4H4F2O/c5-4(6)2-1-3-7/h1-4H/b2-1+

InChI Key

ZKQLGRZATMHQAB-OWOJBTEDSA-N

Isomeric SMILES

C(=C/C(F)F)\C=O

Canonical SMILES

C(=CC(F)F)C=O

Origin of Product

United States

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